1-(2-morpholinoethyl)-1H-indazol-5-amine
Description
1-(2-Morpholinoethyl)-1H-indazol-5-amine is a heterocyclic compound featuring an indazole core substituted with a morpholinoethyl group at the 1-position and an amine group at the 5-position. The morpholinoethyl moiety (a morpholine ring linked via an ethylene chain) enhances hydrophilicity and may influence pharmacokinetic properties such as solubility and blood-brain barrier penetration. This compound is of interest in medicinal chemistry due to the pharmacological versatility of indazole derivatives, which are explored for anticancer, anti-inflammatory, and central nervous system (CNS)-targeting activities .
Properties
CAS No. |
854921-80-5 |
|---|---|
Molecular Formula |
C13H18N4O |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)indazol-5-amine |
InChI |
InChI=1S/C13H18N4O/c14-12-1-2-13-11(9-12)10-15-17(13)4-3-16-5-7-18-8-6-16/h1-2,9-10H,3-8,14H2 |
InChI Key |
AWALIBINRQFIBG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=C(C=C(C=C3)N)C=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-morpholinoethyl)-1H-indazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the N-alkylation of indazole with 2-chloroethylmorpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction conditions need to be carefully controlled to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(2-Morpholinoethyl)-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(2-morpholinoethyl)-1H-indazol-5-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural features and physicochemical properties of 1-(2-morpholinoethyl)-1H-indazol-5-amine and related compounds:
*Predicted LogP values based on substituent contributions.
†Calculated using molecular formula.
‡Estimated from morpholine’s polar nature.
Key Observations:
- 1,3-Diphenyl-1H-indazol-5-amine exhibits high lipophilicity (LogP ~4.2), which may limit bioavailability despite strong receptor binding .
- Halogenated derivatives (e.g., N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine) balance solubility and metabolic stability .
Pharmacological Activity Comparisons
Key Findings:
- The morpholinoethyl group is associated with CNS-targeting activity, as seen in structurally related imidazole derivatives (e.g., antidepressant activity in ) .
- 3-Phenyl-1H-indazol-5-amine demonstrates tubulin-binding properties, a common mechanism in anticancer agents .
- Pyrimidine-substituted indazoles (e.g., N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine) show promise in kinase inhibition, a key pathway in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
